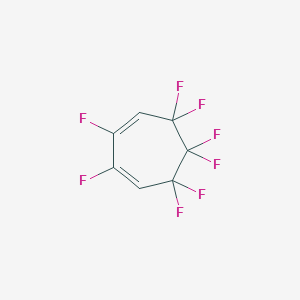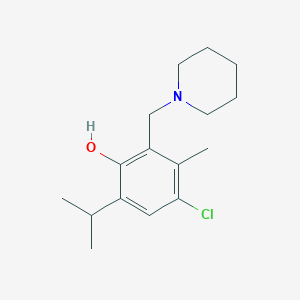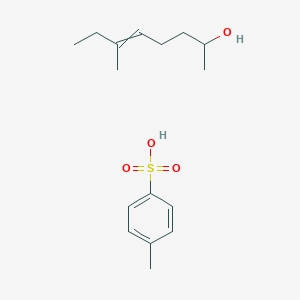
4-Methylbenzenesulfonic acid;6-methyloct-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;6-methyloct-5-en-2-ol is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 6-methyloct-5-en-2-ol. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a white crystalline solid that is widely used as a catalyst in organic synthesis. 6-Methyloct-5-en-2-ol is an alcohol with a double bond, which can be used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic Acid: This compound can be synthesized by sulfonation of toluene with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
6-Methyloct-5-en-2-ol: This compound can be synthesized through the hydroboration-oxidation of 6-methyloct-5-yne. The reaction involves the addition of borane to the alkyne, followed by oxidation with hydrogen peroxide.
Industrial Production Methods
4-Methylbenzenesulfonic Acid: Industrially, this compound is produced by the sulfonation of toluene using oleum or sulfur trioxide. The process is highly efficient and yields a high-purity product.
6-Methyloct-5-en-2-ol: Industrial production involves the catalytic hydrogenation of 6-methyloct-5-yne using a palladium catalyst. This method is preferred due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Methylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives. 6-Methyloct-5-en-2-ol can be oxidized to form ketones or aldehydes.
Reduction: 4-Methylbenzenesulfonic acid can be reduced to form toluene. 6-Methyloct-5-en-2-ol can be reduced to form saturated alcohols.
Substitution: Both compounds can undergo substitution reactions. For example, 4-methylbenzenesulfonic acid can react with nucleophiles to form sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives and ketones or aldehydes.
Reduction: Toluene and saturated alcohols.
Substitution: Sulfonate esters and substituted alcohols.
Scientific Research Applications
Chemistry
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions. 6-Methyloct-5-en-2-ol is used as an intermediate in the synthesis of various organic compounds.
Biology
4-Methylbenzenesulfonic acid is used in the preparation of sulfonamide antibiotics
Medicine
4-Methylbenzenesulfonic acid is used in the synthesis of pharmaceuticals, including antihypertensive and antidiabetic drugs. 6-Methyloct-5-en-2-ol is being investigated for its potential use in drug delivery systems.
Industry
4-Methylbenzenesulfonic acid is used in the production of detergents and surfactants. 6-Methyloct-5-en-2-ol is used as a fragrance ingredient in the cosmetic industry.
Mechanism of Action
4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating various chemical reactions by donating protons. It can activate electrophiles and stabilize carbocations, making it a versatile catalyst in organic synthesis. 6-Methyloct-5-en-2-ol can participate in hydrogen bonding and other interactions, making it useful in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group.
Octanol: Similar to 6-methyloct-5-en-2-ol but lacks the double bond.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of reactions. 6-Methyloct-5-en-2-ol is unique due to its double bond, which allows it to participate in additional chemical reactions compared to saturated alcohols.
Properties
CAS No. |
51079-84-6 |
|---|---|
Molecular Formula |
C16H26O4S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;6-methyloct-5-en-2-ol |
InChI |
InChI=1S/C9H18O.C7H8O3S/c1-4-8(2)6-5-7-9(3)10;1-6-2-4-7(5-3-6)11(8,9)10/h6,9-10H,4-5,7H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
QUELDZMVOFCJPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCC(C)O)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



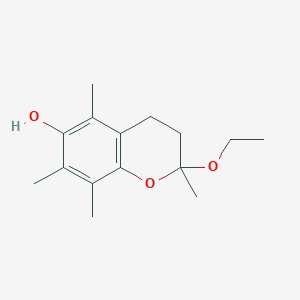
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
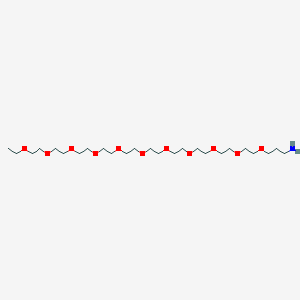
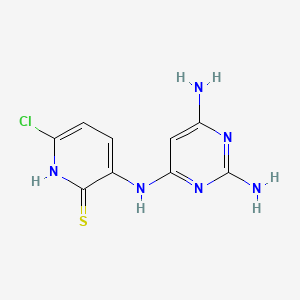
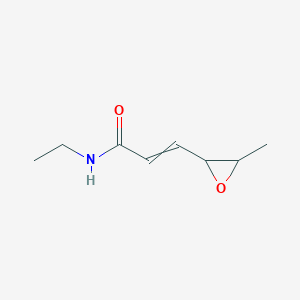
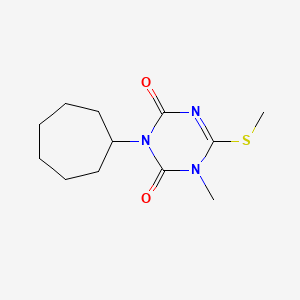
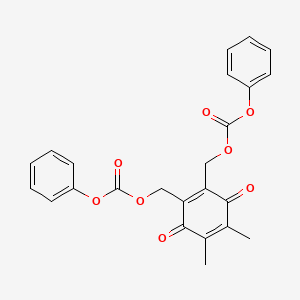
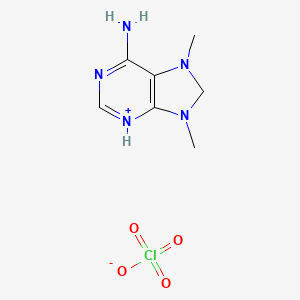
methanone](/img/structure/B14656768.png)
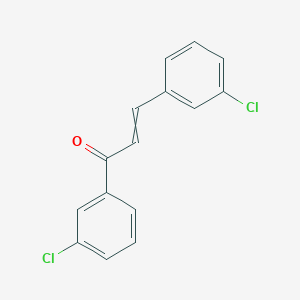
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
